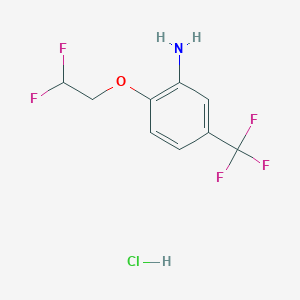
2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1782326-65-1 . It has a molecular weight of 161.58 .
Synthesis Analysis
A convenient and efficient three-step synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key building block of penoxsulam, is described . The main features of the synthesis include a regioselective lithiation and subsequent electrophilic substitution starting from commercially available 3-bromobenzotrifluoride .Molecular Structure Analysis
The molecular structure of this compound includes a C–F bond, which is the strongest single bond in organic compounds . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a regioselective lithiation and subsequent electrophilic substitution starting from commercially available 3-bromobenzotrifluoride . This is followed by a copper-catalyzed C–O coupling to introduce the difluoroethoxy moiety .Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.58 . It is stored at room temperature and is available in powder form .Scientific Research Applications
Synthesis and Industrial Applications
The compound has been utilized in the synthesis of novel pesticides like Bistrifluron, demonstrating potent growth-retarding activity against pests. This synthesis process offers a feasible method for industrial production due to its high yield and potential for large-scale manufacturing (Liu An-chan, 2015).
Chemical Synthesis and Characterization Techniques
In another study, the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones highlighted the chemical versatility of related fluorinated anilines. These compounds were synthesized in high yields, showcasing the potential of fluorinated anilines in producing valuable chemical intermediates for further pharmaceutical and agrochemical applications (Y. Gong & Katsuya Kato, 2004).
Vibrational Spectroscopy and Quantum Chemical Studies
The vibrational spectroscopy and quantum chemical studies on 2-chloro-5-(trifluoromethyl) aniline provided deep insights into the molecular structure and electron distribution of similar compounds. Such studies are crucial for understanding the chemical and physical properties of new compounds, aiding in the development of materials with specific characteristics (T. Karthick et al., 2013).
Catalysis and Organic Synthesis
The monodentate transient directing group assisted Ru(II)-catalyzed direct ortho-C-H imidation of benzaldehydes using 2-fluoro-5-(trifluoromethyl)aniline is an innovative approach in catalysis. This methodology offers high efficiency and functional group tolerance, enabling the synthesis of quinazoline and fused isoindolinone scaffolds, which are valuable in medicinal chemistry (Yong Wu et al., 2021).
Synthesis of Penoxsulam
A notable application involves the efficient synthesis of Penoxsulam, an important herbicide, showcasing a complex synthesis route starting from a related aniline compound. This synthesis emphasizes the role of fluorinated anilines in the development of efficient and environmentally friendly agricultural chemicals (Feifei Wu et al., 2013).
Safety And Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
2-(2,2-difluoroethoxy)-5-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NO.ClH/c10-8(11)4-16-7-2-1-5(3-6(7)15)9(12,13)14;/h1-3,8H,4,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWCXLNZQAMRAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OCC(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2397492.png)
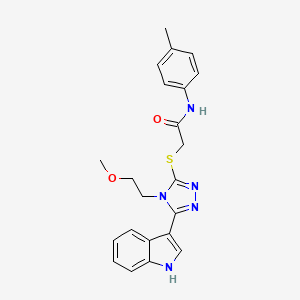
![N-(4-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2397496.png)
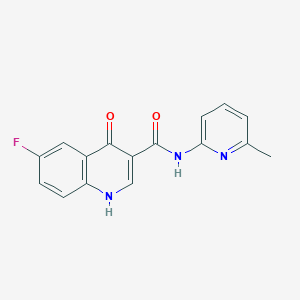
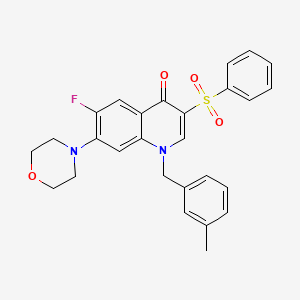
![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2397501.png)
![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2397502.png)

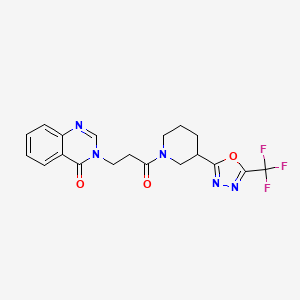


![(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2397510.png)
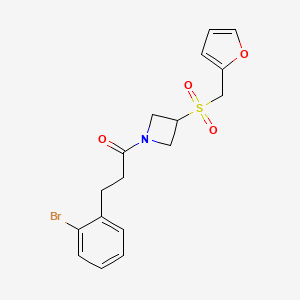
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2397515.png)